molecular formula C8H12Cl2N2 B12315533 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride

Cat. No.: B12315533
M. Wt: 207.10 g/mol
InChI Key: VJOQCMHYHQMYHO-UHFFFAOYSA-N
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Description

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a chemical compound that belongs to the pyrrolopyridine familyIts unique structure, which includes a pyrrolo[3,2-b]pyridine core, makes it a valuable target for synthetic and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors makes it particularly valuable in cancer research .

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c1-6-4-8-7(10-5-6)2-3-9-8;;/h4-5,9H,2-3H2,1H3;2*1H

InChI Key

VJOQCMHYHQMYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)N=C1.Cl.Cl

Origin of Product

United States

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